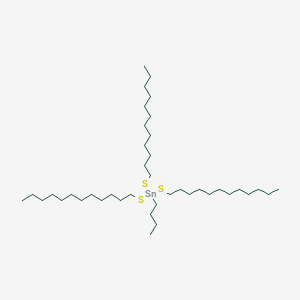

Butyltris(dodecylthio)stannane

Description

Historical Context and Evolution of Organotin Chemistry

The field of organotin chemistry dates back to 1849, with the initial isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.comlupinepublishers.com However, the work of Carl Löwig in 1852, detailing the reaction of alkyl halides with a tin-sodium alloy, is often cited as the true inception of this chemical discipline. lupinepublishers.comlupinepublishers.comrdd.edu.iq By the mid-1930s, several hundred publications had emerged, with notable contributions from researchers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.com

A significant surge in interest occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues in the Netherlands. lupinepublishers.comlupinepublishers.com Their research into the industrial applications of organotin compounds, particularly as stabilizers for polyvinyl chloride (PVC), biocides, and wood preservatives, revitalized the field. lupinepublishers.comlupinepublishers.com This era marked the transition from academic curiosity to widespread commercial use. lupinepublishers.com

The methods of synthesis also evolved. While early syntheses utilized tin-sodium alloys, the description of using Grignard reagents with tin tetrachloride by Pope and Peachey in 1903 became a standard laboratory method. wikipedia.orgrdd.edu.iq For industrial-scale production, more cost-effective methods using organoaluminum compounds to alkylate tin tetrachloride were developed. lupinepublishers.comlupinepublishers.com

A further key development in the understanding of organotin chemistry came in the early 1960s with the discovery that the tin atom could expand its coordination number beyond the expected four. lupinepublishers.comlupinepublishers.com The characterization of a five-coordinate triorganotin halide complex was a pivotal moment, revealing the structural complexity these compounds could achieve. lupinepublishers.comlupinepublishers.com

Classification and Structural Diversity of Organotin(IV) Compounds

Organotin(IV) compounds, which are the most stable and common type, are generally classified based on the number of organic substituents attached to the tin atom. rjpbcs.com They are represented by the general formula R_n_SnX_4-n_, where 'R' is an organic group (e.g., alkyl or aryl), 'X' is typically an electronegative atom or group (like a halide, oxide, or thiolate), and 'n' can be 1, 2, 3, or 4. rjpbcs.com Butyltris(dodecylthio)stannane, with one butyl group and three dodecylthio groups, fits into the monoorganotin (RSnX₃) category.

The structural diversity of organotin(IV) compounds is a defining feature, arising from the tin atom's ability to adopt various coordination numbers and geometries. tandfonline.comresearchgate.netmdpi.com This flexibility is influenced by the number and nature of the organic 'R' groups and the coordinating 'X' groups. sid.ir

Tetraorganotins (R₄Sn): With four organic groups, the tin center is sterically hindered and exhibits low Lewis acidity. These compounds are generally stable and maintain a four-coordinate tetrahedral geometry. lupinepublishers.comlupinepublishers.com

Triorganotins (R₃SnX): These compounds commonly exhibit four-coordinate tetrahedral or five-coordinate trigonal bipyramidal geometries. tandfonline.comsid.ir

Diorganotins (R₂SnX₂): This class shows even greater structural variation, with reported coordination numbers of four, five, six, and even seven, leading to geometries from distorted tetrahedral to octahedral and pentagonal bipyramidal. tandfonline.comsid.ir

Monoorganotins (RSnX₃): Like the diorganotins, these compounds display significant Lewis acidity and typically form six-coordinate, distorted octahedral geometries. rjpbcs.comsid.ir

This structural versatility is a key area of research, as the geometry of the organotin complex can significantly influence its chemical and biological activity. rjpbcs.comtandfonline.com

Table 1: General Classification of Organotin(IV) Compounds

| Class | General Formula | Typical Coordination Number(s) | Common Geometries |

|---|---|---|---|

| Monoorganotin | RSnX₃ | 6 | Distorted Octahedral |

| Diorganotin | R₂SnX₂ | 4, 5, 6, 7 | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Triorganotin | R₃SnX | 4, 5 | Tetrahedral, Trigonal Bipyramidal |

Fundamental Principles of Tin-Sulfur Bonding and Coordination in Organometallic Systems

The tin-sulfur (Sn-S) bond is the defining feature of organotin thiolates. These compounds, also known as organotin mercaptides, are typically formed by reacting an organotin oxide or chloride with a thiol (mercaptan). gelest.comlupinepublishers.com The resulting Sn-S bond is generally less susceptible to hydrolysis than corresponding tin-oxygen (Sn-O) bonds, contributing to its utility in applications like PVC stabilization. gelest.com

The coordination chemistry involving the Sn-S bond is diverse. In some triorganotin compounds, the thiolate ligand binds in a monodentate fashion, resulting in a simple tetrahedral environment around the tin atom. publish.csiro.au However, the sulfur atom's lone pairs can also participate in further bonding. In the solid state, intermolecular S-atom bridging between adjacent tin centers can occur, leading to the formation of extended "quasi-linear Sn-S-Sn-" chains and an increase in the coordination number of the tin atom. acs.org Diorganotin sulfides are known to form cyclic trimers featuring a six-membered ring of alternating tin and sulfur atoms. gelest.com

Research has also shown that the thiolate group can serve as an "anchoring" group in complex formation. rsc.org For instance, in certain dimethyltin(IV) complexes, the initial strong bond to the thiolate sulfur facilitates the deprotonation and coordination of other functional groups within the same ligand, such as an amide nitrogen. rsc.org Furthermore, the Sn-S bond can be intentionally cleaved in reactions, a property exploited in the synthesis of novel heterometallic cluster compounds containing both tin and sulfur. waikato.ac.nzresearchgate.net

Overview of Research Trajectories in Organotin Thiolate Compounds

Research into organotin thiolates has historically been propelled by their industrial applications. A primary driver was their use as heat stabilizers for PVC, a role in which organotin mercaptides excel. gelest.comlupinepublishers.com The stabilization mechanism involves the scavenging of hydrogen chloride released during polymer degradation and acting as an antioxidant. gelest.comacs.org

Another major research avenue is their catalytic activity. Organotin compounds, including thiolates, are effective catalysts in various chemical reactions, most notably in the formation of polyurethanes. gelest.comlupinepublishers.com

In recent decades, research has increasingly focused on the biological activities of organotin compounds. rjpbcs.comnih.gov The combination of the organotin moiety and a thiolate ligand, which may itself be biologically active, has led to investigations into their potential as therapeutic agents. nih.gov The specific structure and coordination at the tin center are known to be critical for these biological effects. rjpbcs.com

The remarkable structural diversity of organotin thiolates continues to be a vibrant area of fundamental research. mdpi.comsid.ir Advanced spectroscopic techniques, such as multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) and X-ray crystallography, are essential tools for elucidating the complex structures in both solid and solution states. rjpbcs.com A more recent trajectory involves using the reactivity of the tin-sulfur bond, specifically its cleavage, to construct complex, multimetallic cluster compounds for potential use in catalysis. waikato.ac.nzresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15666-28-1 epa.govlookchem.com |

| IUPAC Name | Butyl[tris(dodecylsulfanyl)]stannane epa.gov |

| Molecular Formula | C₄₀H₈₄S₃Sn epa.govuni.lu |

| Molecular Weight | 780.01 g/mol epa.gov |

| Boiling Point | 275.3°C at 760 mmHg lookchem.com |

| Flash Point | 87.8°C lookchem.com |

Properties

CAS No. |

15666-28-1 |

|---|---|

Molecular Formula |

C40H84S3Sn |

Molecular Weight |

780 g/mol |

IUPAC Name |

butyl-tris(dodecylsulfanyl)stannane |

InChI |

InChI=1S/3C12H26S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4-2;/h3*13H,2-12H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

BXTPXLVVVVHPKJ-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCCCCS[Sn](CCCC)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCCCCCCCCCC[S-].CCCC[Sn+3] |

Other CAS No. |

15666-28-1 |

physical_description |

Liquid |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Computational and Theoretical Investigations of Organotin Sulfur Systems

Quantum Chemical Approaches for Molecular Structure and Properties

Quantum chemical calculations offer a powerful lens through which to examine the fundamental characteristics of organotin-sulfur molecules. By solving the Schrödinger equation or its relativistic counterparts, these methods can predict a wide array of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organotin compounds due to its favorable balance of accuracy and computational cost. nih.govnsf.govarxiv.org DFT calculations are routinely employed to determine the equilibrium geometries of organotin-sulfur molecules, providing precise information on bond lengths, bond angles, and dihedral angles. For a molecule like Butyltris(dodecylthio)stannane, DFT would predict a tetrahedral geometry around the tin atom, with the butyl group and the three dodecylthio ligands arranged to minimize steric hindrance.

The electronic structure of these compounds can also be thoroughly investigated using DFT. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of the molecule. frontiersin.orgnih.gov In this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the dodecylthio ligands, reflecting their electron-donating nature. The LUMO, conversely, would likely be centered on the tin atom, indicating its Lewis acidic character. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a detailed picture of the bonding within the molecule, including the nature of the tin-sulfur and tin-carbon bonds. sci-hub.se This analysis can quantify the degree of covalent and ionic character in these bonds and reveal the presence of any hyperconjugative interactions that contribute to the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| Sn-C (Butyl) Bond Length | ~2.15 Å |

| Sn-S (Dodecylthio) Bond Length | ~2.45 Å |

| C-Sn-S Bond Angle | ~109.5° (tetrahedral) |

| S-Sn-S Bond Angle | ~109.5° (tetrahedral) |

| Sn-S-C (Dodecyl) Bond Angle | ~105° |

Note: These are typical values for similar organotin thiolates and serve as an illustrative example.

For even higher accuracy, particularly for energetic properties, ab initio methods such as Møller–Plesset perturbation theory (MP2) can be employed. nih.govhu-berlin.de While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurate predictions of reaction energies and activation barriers. For instance, MP2 calculations could be used to precisely determine the bond dissociation energies of the Sn-S and Sn-C bonds in this compound, providing valuable information about its thermal stability.

These high-level methods are also invaluable for predicting spectroscopic properties. core.ac.uk For example, calculated vibrational frequencies from MP2 or DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, predicted Nuclear Magnetic Resonance (NMR) chemical shifts for ¹¹⁹Sn, ¹³C, and ¹H can be used to interpret experimental NMR data and confirm the molecular structure in solution. mdpi.com

Table 2: Comparison of Calculated Spectroscopic Data for an Analogous Organotin Thiolate

| Spectroscopic Data | Calculated Value (MP2/DFT) | Experimental Value |

| ¹¹⁹Sn NMR Chemical Shift (ppm) | ~100-120 | ~110 |

| ν(Sn-S) Vibrational Frequency (cm⁻¹) | ~350 | ~345 |

| ν(Sn-C) Vibrational Frequency (cm⁻¹) | ~520 | ~515 |

Note: These values are illustrative and based on data for similar organotin compounds.

A significant challenge in the computational study of organotin compounds is the large number of electrons associated with the tin atom, as well as the importance of relativistic effects. q-chem.com To address this, Effective Core Potentials (ECPs) are widely used. numberanalytics.comacs.orgnih.gov ECPs replace the core electrons of the tin atom with a potential that mimics their effect on the valence electrons. This approach significantly reduces the computational cost of the calculations without sacrificing accuracy for the chemically important valence region. aip.org Relativistic ECPs also implicitly account for the major relativistic effects, which are crucial for accurately describing the properties of heavy elements like tin. q-chem.com

Mechanistic Studies of Organotin-Mediated Reactions

Theoretical chemistry plays a vital role in elucidating the mechanisms of reactions involving organotin compounds. By mapping out the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways, characterize transition states, and provide a detailed understanding of the factors that control reactivity.

For reactions involving this compound, such as its use as a stabilizer or catalyst, computational methods can be used to explore the step-by-step mechanism. frontiersin.org This involves locating the transition state for each elementary step of the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, which is directly related to the reaction rate. rsc.org

For example, in a ligand exchange reaction where one of the dodecylthio ligands is replaced, computational studies could distinguish between an associative mechanism, involving a five-coordinate intermediate, and a dissociative mechanism, proceeding through a three-coordinate intermediate. The calculated activation energies for each pathway would reveal the preferred mechanism.

The nature of the ligands attached to the tin atom has a profound influence on the reactivity of organotin compounds. tandfonline.comupce.cz Computational studies can systematically investigate these ligand effects by comparing the reaction profiles for a series of related compounds. For instance, by replacing the dodecylthio ligands in this compound with other sulfur-containing ligands of varying steric bulk and electronic properties, the impact of these changes on the reaction mechanism and energetics can be quantified.

Role of Nucleophiles in Reaction Acceleration and Selectivity

In the study of organotin-sulfur systems, nucleophiles play a pivotal role in dictating the speed and outcome of chemical reactions. The interaction between a nucleophile and the organotin substrate can accelerate the reaction through various mechanisms, often involving direct attack at either the tin or sulfur center. The selectivity of these reactions is highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

Theoretical studies, often employing Density Functional Theory (DFT), have provided significant insights into these processes. For instance, the addition of a strong nucleophile, such as fluoride (B91410), to certain organotin species is predicted to be a strongly exothermic process, indicating a powerful thermodynamic driving force for the reaction. acs.org The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom has been investigated, revealing that such reactions can proceed via a single transition state, consistent with an SN2 mechanism. nih.gov However, the pathway can change with the nucleophile; the fluoride exchange reaction, for example, is proposed to occur through an addition-elimination mechanism involving a hypervalent intermediate. nih.gov

The type of nucleophilic attack can determine the final product structure. In reactions involving activated sulfoxides, direct nucleophilic attack on the sulfur atom leads to what is known as an "interrupted Pummerer reaction". acs.org Conversely, if the nucleophile attacks an adjacent carbon, a different pathway, the Pummerer fragmentation, is observed. acs.org Computational models can calculate the energy profiles for these different pathways, helping to predict which product is more likely to form. nih.gov For example, DFT calculations can elucidate the free energy profile for the diarylation of sulfur nucleophiles, identifying the most energetically favorable reaction pathway. nih.gov

The regioselectivity in reactions of organotin compounds can also be influenced by the presence of nucleophilic additives. acs.org Cooperative catalysis systems involving organotin complexes, a photoredox catalyst, and a hydrogen atom transfer (HAT) mediator have demonstrated that the organotin component can alter the thermodynamics and kinetics of radical formation, thereby controlling reaction selectivity. acs.org

Table 1: Influence of Nucleophiles on Organotin-Sulfur Reaction Mechanisms This table is a representative summary based on findings in organosulfur and organometallic chemistry.

| Nucleophile Type | Probable Mechanism | Effect on Reaction | Reference |

| Strong, Hard (e.g., F⁻) | Addition-Elimination | Can form stable hypervalent intermediates, accelerating subsequent steps. | nih.gov |

| Strong, Soft (e.g., RS⁻) | SN2-type or SNAr | Direct displacement at tin or carbon centers; can lead to difunctionalization. | nih.gov |

| Neutral (e.g., Amines) | Catalytic Cycle Involvement | Can act as a HAT mediator or influence aggregation state, affecting selectivity. | acs.org |

| Halides (e.g., Cl⁻) | SN2 at Sulfur | Isotopic exchange studies show a direct displacement mechanism at the sulfonyl sulfur. | nih.gov |

Validation of Computational Models with Experimental Data

The reliability of computational and theoretical investigations hinges on their validation against empirical evidence. In the field of organotin chemistry, computational models, particularly those generated using DFT, are routinely cross-referenced with experimental data from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. utep.edu This validation process is essential for confirming the accuracy of the predicted molecular geometries, electronic structures, and spectroscopic properties. mdpi.com

A common practice involves comparing the structural parameters of a computationally optimized model (COM) with those determined by single-crystal X-ray diffraction (XRD). utep.edubohrium.com Researchers frequently report a strong correlation between the calculated and experimental bond lengths and angles, often with minimal error. mdpi.com For example, in a study of a novel trimethyltin(IV) complex, the correlation coefficient between the experimental and optimized bond lengths was 0.99, with a mean absolute error of just 0.008 Å. mdpi.com Similarly, the bond angles showed a correlation coefficient of 0.97. mdpi.com Discrepancies, where they exist, can often be attributed to the different states of matter (gas-phase for calculations vs. solid-state for XRD) and intermolecular interactions like hydrogen bonding in the crystal lattice. nih.gov

Spectroscopic data provide another critical avenue for validation. Calculated NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn) and FT-IR vibrational frequencies are regularly compared with their experimental counterparts. mdpi.comnih.gov The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number and geometry around the tin atom. nih.gov Theoretical calculations can accurately predict these shifts, confirming, for instance, whether a complex is four-coordinate (tetrahedral) or five-coordinate (trigonal bipyramidal) in solution. mdpi.com A study on a trimethyltin(IV) compound showed a calculated C-Sn-C bond angle of 111°, implying a tetrahedral geometry, which was consistent with the experimental NMR data. mdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Data for an Organotin(IV) Complex This table is illustrative, based on typical data reported in validation studies.

| Parameter | Experimental Value (XRD/NMR) | Calculated Value (DFT) | Reference |

| Bond Length (Sn-S) | 2.450 Å | 2.455 Å | utep.edumdpi.com |

| Bond Length (Sn-C) | 2.145 Å | 2.150 Å | mdpi.com |

| Bond Angle (C-Sn-C) | 110.5° | 111.0° | mdpi.com |

| ¹¹⁹Sn NMR Shift (CDCl₃) | 130 ppm | 132 ppm | mdpi.com |

| ¹¹⁹Sn NMR Shift (DMSO-d₆) | -106 ppm | -109 ppm | mdpi.com |

| FT-IR ν(C=N) | 1598 cm⁻¹ | 1605 cm⁻¹ | nih.gov |

Predictive Modeling for Novel Organotin Thiolate Design

Beyond validating existing structures, computational modeling is a powerful tool for the predictive design of novel organotin thiolates with tailored properties. utep.edu This approach, often termed molecular engineering, allows researchers to screen virtual compounds and predict their characteristics before undertaking potentially complex and time-consuming synthesis. utep.edunih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent a sophisticated form of predictive modeling. epa.gov These models use the structural features of a set of known compounds to create a statistical model that can predict the activity (e.g., catalytic efficiency, biological effect) of new, untested molecules. epa.gov By inputting the structure of a proposed organotin thiolate, researchers can estimate its properties, enabling the prioritization of synthetic targets that are most likely to succeed.

Furthermore, computational methods can predict the thermodynamic and kinetic profiles of reactions involving new compounds. acs.org DFT calculations can determine reaction energy barriers, helping to identify which designed molecules are likely to be effective catalysts or participate in desired chemical transformations. acs.orgnih.gov This predictive capability accelerates the discovery process, reduces experimental effort, and facilitates the development of organotin thiolates optimized for specific applications in catalysis and materials science. nih.gov

Applications in Materials Science Through Organotin Thiolate Precursors

Fabrication of Functional Thin Films

The fabrication of functional thin films is a cornerstone of modern materials science, with applications in electronics, optics, and energy. researchgate.netswissneutronics.chvinci-technologies.comustc.edu.cnresearchgate.net Organotin compounds have been utilized in the deposition of thin films, notably tin oxide coatings on glass. canada.ca Techniques such as Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) are commonly employed for creating thin films from molecular precursors. researchgate.netresearchgate.net

In the context of Butyltris(dodecylthio)stannane, its long alkyl chains and the presence of sulfur make it a candidate for solution-based deposition techniques. However, specific studies detailing the use of this compound for the fabrication of functional thin films are not readily found in the surveyed literature. The general applications of related organotin compounds suggest a potential, though underexplored, role in this domain.

Advanced Materials for Specific Applications (e.g., Hydrogen Storage)

The development of advanced materials for energy applications, such as hydrogen storage, is a critical area of research. Organometallic compounds, including certain organotin complexes, have been investigated for their potential in gas storage applications. The porosity and surface chemistry of these materials can be tailored to enhance their interaction with hydrogen molecules.

Recent studies have shown that some novel organotin complexes exhibit promising hydrogen storage capabilities. For instance, sulfamethoxazole (B1682508) organotin complexes have been synthesized and tested for their hydrogen uptake. While these findings are encouraging for the broader class of organotin compounds, there is currently no specific data available in the scientific literature regarding the evaluation of this compound for hydrogen storage applications. Further research would be necessary to determine its potential in this area.

Catalytic Applications and Roles in Organic Synthesis

Organotin Thiolates as Lewis Acid Catalysts

The catalytic prowess of many organotin(IV) compounds stems from their character as Lewis acids. rsc.org The tin atom can coordinate to Lewis basic substrates, thereby activating them towards nucleophilic attack. This property is central to their application in numerous esterification and transesterification reactions, which are fundamental to polymer synthesis. researchgate.netrsc.org Organotin thiolates are a specific class of organotin compounds where the tin atom is bonded to one or more sulfur atoms of a thiol ligand. These compounds are prepared by the reaction of organotin chlorides with thiols under basic conditions. lupinepublishers.comlupinepublishers.com

Organotin compounds are widely employed as catalysts in polymerization reactions, most notably in the production of polyurethanes. researchgate.net The formation of the urethane (B1682113) linkage from an isocyanate and an alcohol can be catalyzed through two primary mechanisms involving the organotin compound. One proposed mechanism involves the organotin derivative functioning as a Lewis acid. lupinepublishers.comlupinepublishers.com In this role, the tin compound activates the alcohol or the isocyanate, demonstrating remarkable catalytic activity. lupinepublishers.comresearchgate.net The Lewis acid mechanism is considered particularly important for organotin compounds like chlorides or carboxylates. lupinepublishers.com Organotin thiolates, such as dibutyltin (B87310) dilaurylmercaptide, are among the commonly used catalysts in these processes. lupinepublishers.com

These catalysts are also integral as stabilizers for polyvinyl chloride (PVC), a role that involves catalytic activity to prevent polymer degradation. lupinepublishers.com

In the synthesis of polymers like polyurethanes, organotin catalysts are particularly effective in promoting the chain extension reaction. lupinepublishers.com This process involves the reaction of diols with diisocyanates. researchgate.net The catalyst's role is crucial for achieving optimal rates for both the chain extension and any competing reactions, such as gas formation. lupinepublishers.com Among the various catalysts used, organotins are noted for their high efficacy. lupinepublishers.comlupinepublishers.com The family of commonly utilized organotin catalysts for this purpose includes compounds such as dibutyltin diacetate, dibutyltin dilaurate, and dibutyltin dilaurylmercaptide, highlighting the role of organotin thiolates in this application. lupinepublishers.com

| Catalyst Type | Polymer Application | Catalytic Role |

| Organotin Thiolates | Polyurethane Synthesis | Lewis acid catalysis, Promotion of chain extension |

| Organotin Carboxylates | Polyurethane Synthesis | Lewis acid catalysis |

| Organotin Oxides | Polyesterification | Lewis acid catalysis |

Catalytic Transformations in Organic Reactions

Beyond polymerization, stannanes are pivotal in a range of catalytic transformations in organic synthesis, including radical reactions and hydrostannylation.

Stannane-mediated radical reactions represent a powerful tool in synthetic chemistry. libretexts.org These processes operate via a radical chain reaction mechanism, which consists of three phases: initiation, propagation, and termination. libretexts.orgwikipedia.org A common reagent used for this purpose is tributyltin hydride, which generates a tributyltin radical that acts as the chain propagating species. libretexts.org

The general mechanism proceeds as follows:

Initiation: A radical initiator (e.g., AIBN) generates an initial radical, which then reacts with a tin hydride (R₃SnH) to form the key tin-centered radical (R₃Sn•).

Propagation: The tin radical reacts with a substrate (e.g., an alkyl halide, R'-X) to form a new, stable tin-halogen bond and a carbon-centered radical (R'•). This carbon radical can then undergo further reactions, such as cyclization or, in the simplest case, abstracting a hydrogen atom from another molecule of the tin hydride to yield the final product (R'-H) and regenerate the tin radical (R₃Sn•), which continues the chain. libretexts.org

Termination: The reaction concludes when two radical species combine. libretexts.org

These reactions are highly effective for dehalogenations and for forming new carbon-carbon bonds. libretexts.org While tributyltin hydride is the classic example, the fundamental reactivity resides in the tin radical's ability to participate in the chain process.

| Radical Reaction Stage | Description | Key Species Involved |

| Initiation | Generation of the chain-carrying radical. | Radical Initiator, Stannane (B1208499) (e.g., Bu₃SnH) |

| Propagation | The 'chain' part of the reaction where product is formed and the radical is regenerated. | Tin Radical (R₃Sn•), Substrate (e.g., R'-X) |

| Termination | Combination of two radicals to end the chain. | Various radical species |

Hydrostannylation is an atom-economical reaction that involves the addition of a tin-hydride bond across an unsaturated substrate, typically an alkyne or alkene. qub.ac.ukresearchgate.net The hydrostannylation of alkynes is a particularly valuable method for synthesizing vinyl stannanes, which are versatile intermediates in organic synthesis, especially for carbon-carbon bond formation via the Stille reaction. qub.ac.uk

The regioselectivity and stereoselectivity of the addition are critical and can be controlled by the choice of catalyst. researchgate.net

Transition Metal Catalysis: This is the most common approach. Palladium complexes, for instance, typically yield the β-(E)-vinyl stannane through a syn-addition mechanism. researchgate.netqub.ac.uk Platinum catalysts have also been developed and show high selectivity for the β-(E)-isomer. qub.ac.ukresearchgate.net More complex heterobimetallic catalysts (e.g., Cu/Fe or Cu/Mn systems) can provide divergent regioselectivity, allowing for the selective synthesis of either α-vinylstannanes or (E)-β-vinylstannanes from the same starting materials under mild conditions. nih.gov

Radical Conditions: Hydrostannylation can also be initiated by radicals, although this method often provides less control over the stereochemical outcome. qub.ac.ukresearchgate.net

This reaction underscores the importance of organostannanes in creating valuable synthetic building blocks from simple precursors.

Tin-based catalysts are demonstrating significant potential in the sustainable conversion of biomass into valuable chemicals like lactic acid. bohrium.com Lactic acid is a key platform chemical, notably as the monomer for producing polylactic acid (PLA), a biodegradable polymer. nih.gov

Tin compounds, particularly tin(IV) species, act as effective Lewis acid catalysts in these transformations. google.comresearchgate.net They can facilitate the direct conversion of lactic acid into lactide, the cyclic dimer required for the ring-opening polymerization to PLA. nih.govgoogle.com This process involves an intramolecular transesterification (dehydration and cyclization) reaction. Using a tin-based catalyst can offer high conversion rates and high selectivity for the desired optically pure lactide, which is crucial for producing high-quality PLA. google.com

Organotin Compounds as Reagents for Selective Organic Synthesis

Organotin compounds are a versatile class of reagents in organic chemistry, valued for their ability to facilitate a wide range of transformations. Their utility stems from the unique properties of the carbon-tin bond and the oxophilicity of tin, which can be harnessed to achieve high levels of selectivity in various reactions. General applications include roles as stabilizers in polymers and as precursors in the synthesis of other organometallic compounds. guidechem.com

The regioselective functionalization of polyhydroxylated compounds such as diols and polyols is a critical challenge in synthetic chemistry, particularly in the field of carbohydrate chemistry. While certain organotin reagents, such as dibutyltin oxide, are well-established for their ability to activate specific hydroxyl groups for subsequent reactions like acylation, alkylation, or sulfonylation, there is no specific information available in the scientific literature detailing the use of Butyltris(dodecylthio)stannane for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful methods for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organostannane with an organic halide or triflate. The nature of the organic groups on the tin atom can significantly influence the reactivity and outcome of the coupling reaction.

While a wide variety of organostannanes have been developed and utilized in Stille cross-coupling reactions, including those with aryl, vinyl, and alkyl groups, there are no specific research findings or data available that describe the application of This compound as a reagent or catalyst in any cross-coupling methodologies. The high toxicity of organotin compounds is a significant drawback to their use in these reactions.

Advanced Characterization and Mechanistic Analysis of Derived Materials

Spectroscopic Techniques for Material Analysis

Spectroscopy is a fundamental tool for probing the intrinsic properties of materials by examining their interaction with electromagnetic radiation.

Raman spectroscopy is a non-destructive analytical technique that provides a structural fingerprint of molecules and crystal lattices. aps.orgspectroscopyonline.com It is particularly effective for identifying different crystalline phases and amorphous structures within a material. aps.org By analyzing the inelastic scattering of monochromatic light, typically from a laser, a Raman spectrum is generated that reveals the vibrational modes of the molecules. americanpharmaceuticalreview.com These vibrational modes are highly sensitive to the chemical bonds and symmetry of the material, allowing for the clear distinction between different polymorphs or phases. aps.orgnih.gov For materials derived from Butyltris(dodecylthio)stannane, Raman spectroscopy can be used to monitor phase transitions that occur under different conditions, such as temperature variations. nih.gov For instance, the appearance, disappearance, or shift of specific Raman peaks can indicate a change in the crystal structure. researchgate.net

A typical Raman analysis involves:

Sample Irradiation: A laser beam of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample. americanpharmaceuticalreview.comresearchgate.net

Signal Collection: The scattered light is collected and passed through a spectrometer.

Spectral Analysis: The resulting spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is analyzed to identify characteristic peaks corresponding to specific vibrational modes. americanpharmaceuticalreview.com

The data table below illustrates hypothetical Raman peak shifts that could be observed for different phases of a material derived from this compound.

| Phase | Peak 1 (cm⁻¹) | Peak 2 (cm⁻¹) | Peak 3 (cm⁻¹) |

| Alpha (α) | 150 | 280 | 340 |

| Beta (β) | 155 | 295 | 350 |

| Amorphous | Broad feature around 300 |

This table is illustrative and does not represent actual experimental data.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. thermofisher.com The analysis is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nanometers of the material. thermofisher.commicro.org.au

The core principles of XPS analysis include:

Elemental Identification: The binding energy of the emitted photoelectrons is unique to each element, allowing for unambiguous elemental identification (except for H and He). ltschem.comcnrs.fr

Chemical State Analysis: Subtle shifts in the binding energy, known as chemical shifts, provide information about the oxidation state and local chemical environment of an element. thermofisher.comcnrs.fr For instance, XPS can distinguish between different oxidation states of tin (e.g., Sn²⁺, Sn⁴⁺) in materials derived from this compound.

Quantitative Analysis: The intensity of the photoelectron peaks can be used to determine the relative concentrations of the elements on the surface. researchgate.net

Below is an example of how XPS data might be presented for a thin film derived from this compound.

| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Oxidation State(s) |

| C 1s | 284.8 | 65.2 | C-C, C-H, C-S |

| Sn 3d₅/₂ | 486.5 | 8.5 | Sn⁴⁺ |

| S 2p | 163.9 | 24.1 | Thiolate (R-S-) |

| O 1s | 532.1 | 2.2 | Surface adsorption |

This table is illustrative and does not represent actual experimental data.

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a material. technologynetworks.com This absorption is related to the promotion of electrons from the ground state to higher energy states. technologynetworks.com For materials derived from this compound, UV-Vis spectroscopy is crucial for characterizing their optical properties, which are important for applications in electronics and photonics. podhikaiscientific.com

Key information obtained from UV-Vis spectroscopy includes:

Absorption Spectrum: A plot of absorbance versus wavelength shows the wavelengths at which the material absorbs light. researchgate.net The peak absorption wavelength (λmax) is a characteristic property of the material.

Optical Band Gap: For semiconductor materials, the absorption edge in the UV-Vis spectrum can be used to calculate the optical band gap (Eg), which is a critical parameter determining the material's electronic and optical behavior. mdpi.com

Concentration Determination: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis. researchgate.net

The following table demonstrates how UV-Vis data could be used to determine the optical properties of different nanoparticle formulations derived from this compound.

| Formulation | λmax (nm) | Optical Band Gap (eV) |

| Nanoparticle Batch A | 450 | 2.75 |

| Nanoparticle Batch B | 520 | 2.38 |

| Thin Film C | 480 | 2.58 |

This table is illustrative and does not represent actual experimental data.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the structure and morphology of materials at the micro and nanoscale.

Transmission Electron Microscopy (TEM) is a powerful microscopy technique where a beam of electrons is transmitted through an ultra-thin specimen. youtube.com The interaction of the electrons with the sample forms an image that provides detailed information about the size, shape, and arrangement of nanoparticles. researchgate.net With resolutions reaching the sub-nanometer scale, TEM can even visualize the crystal lattice of individual nanoparticles. researchgate.netnih.gov

For materials derived from this compound that are synthesized as nanoparticles, TEM analysis is indispensable for:

Size Distribution: Measuring the diameters of a large number of particles to determine the average particle size and size distribution. nih.gov

Morphology: Observing the shape of the nanoparticles, which can be spherical, rod-like, cubic, or irregular. azonano.com

Crystallinity: High-resolution TEM (HRTEM) can reveal the crystalline structure and identify defects within the nanoparticles.

A summary of TEM findings for nanoparticles derived from this compound could be presented as follows.

| Sample ID | Average Particle Size (nm) | Size Distribution (± nm) | Morphology |

| NP-1 | 15.2 | 2.1 | Spherical |

| NP-2 | 25.8 | 4.5 | Quasi-spherical |

| NP-3 | 12.5 | 1.8 | Faceted |

This table is illustrative and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. nrel.gov The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. zeptools.cn SEM is particularly useful for characterizing the surface morphology of thin films. academie-sciences.frresearchgate.net

When this compound is used to create thin films, SEM analysis can provide critical information on:

Film Thickness: Cross-sectional SEM can be used to measure the thickness of the deposited film.

Elemental Distribution: When equipped with an Energy-Dispersive X-ray Spectroscopy (EDS or EDX) detector, SEM can map the elemental distribution across the film's surface. nrel.gov

The table below provides an example of how SEM data for different thin films derived from this compound might be summarized.

| Film ID | Deposition Method | Average Grain Size (µm) | Surface Features |

| TF-A | Spin Coating | 0.5 | Uniform, crack-free |

| TF-B | Chemical Bath Deposition | 1.2 | Spherical grains, some agglomeration |

| TF-C | Sputtering | 0.2 | Dense, smooth surface |

This table is illustrative and does not represent actual experimental data.

Atomic Force Microscopy (AFM) for Surface Roughness and Grain Analysis

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to analyze the surface topography of thin films. youtube.comafmworkshop.com It provides quantitative data on surface roughness and grain size, which are critical parameters influencing the performance of semiconductor films. researchgate.netepdf.pub For instance, in studies of tin sulfide (B99878) (SnS) films prepared by various methods, AFM has been used to reveal how deposition conditions and subsequent treatments like annealing affect the surface morphology. researchgate.netepdf.pub

Typically, AFM analysis of thin films involves scanning a sharp tip over the material's surface. youtube.com The resulting topographic map can be used to calculate several roughness parameters. epdf.pub While no specific AFM data for films derived from this compound is available, studies on similar systems provide insight into the expected findings. For example, the analysis of zinc aluminum oxide thin films showed that surface roughness and grain size are directly related and increase with annealing temperature. epdf.pub

Table 1: Representative AFM Roughness Parameters for Thin Films

This table illustrates typical data obtained from AFM analysis of thin films, though it is not specific to materials derived from this compound. The parameters provide a statistical description of the surface topography.

| Roughness Parameter | Symbol | Description |

| Average Roughness | Rₐ | The arithmetic average of the absolute values of the height deviations from the mean surface. |

| Root Mean Square Roughness | Rₒ | The root mean square average of the height deviations from the mean surface. |

| Maximum Peak to Valley Height | Rₜ | The vertical distance between the highest and lowest points of the profile within the evaluation length. |

This data is representative of typical AFM analyses and not specific to this compound-derived materials.

Thermal Analysis for Precursor Decomposition Pathways (Thermogravimetric Analysis, TGA/DTG)

Thermogravimetric Analysis (TGA) is a fundamental technique for understanding the thermal stability and decomposition behavior of precursor compounds. nih.gov TGA measures the change in mass of a sample as a function of temperature, providing crucial information for determining the optimal conditions for thin film deposition or nanoparticle synthesis. rsc.org The derivative of the TGA curve, known as the DTG curve, highlights the temperatures at which the most significant mass loss occurs. mzu.edu.inchalcogen.ro

For a single-source precursor like this compound, TGA would reveal the temperature range at which it decomposes to form the desired tin sulfide material. This analysis is critical for methods like chemical vapor deposition or spin coating followed by annealing. rsc.org While TGA data for this compound is not available in the searched literature, the thermal analysis of other organometallic precursors for metal sulfides shows distinct decomposition stages corresponding to the loss of organic ligands. rsc.org

Diffraction Techniques for Crystallinity and Phase Identification (X-ray Diffraction, XRD)

X-ray Diffraction (XRD) is an essential non-destructive technique for identifying the crystalline phases present in a material and determining its crystal structure and degree of crystallinity. researchgate.netjmmab.com When thin films or nanoparticles are synthesized from a precursor like this compound, XRD is used to confirm the formation of the desired tin sulfide phase (e.g., SnS, SnS₂, Sn₂S₃) and to assess the quality of the crystalline structure.

The positions and intensities of the peaks in an XRD pattern are characteristic of a specific crystalline material. For example, orthorhombic SnS, a common phase for tin sulfide, has a characteristic diffraction peak at approximately 31.5° corresponding to the (111) crystal plane. The sharpness and intensity of the diffraction peaks provide information about the crystallite size and the degree of crystalline order.

Table 2: Common Tin Sulfide Phases Identified by XRD

This table lists common crystalline phases of tin sulfide that could potentially be formed from a precursor and identified using XRD.

| Compound | Crystal System | JCPDS Card No. |

| Tin(II) Sulfide (SnS) | Orthorhombic | 39-0354 |

| Tin Disulfide (SnS₂) | Hexagonal | 23-0677 |

| Tin(II,IV) Sulfide (Sn₂S₃) | Orthorhombic | 14-0619 |

This is generalized data for tin sulfides and not specific to materials derived from this compound.

Elemental Analysis (e.g., EDAX) for Stoichiometry of Derived Materials

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with Scanning Electron Microscopy (SEM) to provide information on the elemental composition of the imaged area. For materials derived from this compound, EDAX would be crucial for verifying the stoichiometry of the resulting tin sulfide film, i.e., the atomic ratio of tin to sulfur.

The stoichiometry is a critical parameter that influences the material's electronic and optical properties. EDAX analysis can confirm the purity of the film by detecting any residual elements from the precursor, such as carbon, or any contaminants. The intensities of the characteristic X-rays emitted from the sample are proportional to the abundance of the elements present.

Emerging Research Directions and Future Perspectives

Development of Novel Organotin Thiolate Architectures with Tunable Properties

The fundamental structure of Butyltris(dodecylthio)stannane, featuring a central tin atom bonded to a butyl group and three dodecylthio ligands, serves as a template for designing new molecular architectures. nih.gov Future research is focused on synthesizing novel organotin(IV) thiolate complexes by systematically modifying these components. nih.govmdpi.com The goal is to create compounds where properties such as solubility, thermal stability, and reactivity can be precisely controlled. cymitquimica.com

The versatility of organotin compounds allows for the creation of diverse structures, including monomers, dimers, and polymers, with coordination numbers at the tin center extending beyond four. sysrevpharm.orglupinepublishers.com For instance, replacing the butyl group with other alkyl or aryl moieties, or varying the length and branching of the thiolate chains, can significantly alter the steric and electronic environment around the tin atom. This, in turn, influences the compound's physical and chemical properties. nih.gov Research into di- and triorganotin(IV) complexes with various thio-Schiff bases has demonstrated that the coordination mode and the nature of the organic groups play a crucial role in the resulting structure and activity. nih.govsemanticscholar.org The development of these new architectures is essential for expanding the utility of organotin thiolates into new technological domains.

Table 1: Examples of Structural Modifications in Organotin(IV) Compounds and Their Potential Effects

| Structural Modification | Example Ligand/Group | Potential Effect on Properties |

| Varying R group in RSn(SR')₃ | Methyl, Phenyl, Ethyl | Alters lipophilicity and cytotoxicity. nih.gov |

| Modifying the Thiolate Ligand | Thio-Schiff bases, Dithiocarbamates | Changes coordination geometry and biological activity. nih.govnih.gov |

| Introducing Functional Groups | Hydroxyl, Amino groups on ligands | Enhances antioxidant or catalytic activity. mdpi.com |

| Creating Polymeric Structures | Bridging carboxylate or thiolate ligands | Leads to new materials with unique thermal and mechanical properties. nih.gov |

Rational Design of Single-Source Precursors for Advanced Functional Materials

Single-source precursors (SSPs) are molecules designed to contain all the necessary elements for a target material, which can then be formed through controlled decomposition. rsc.org This approach offers significant advantages over traditional high-temperature methods, including lower synthesis temperatures and precise control over stoichiometry and morphology of the final material. rsc.orgrsc.org

This compound, containing both tin and sulfur linked by covalent bonds, is a prototypical candidate for a single-source precursor for tin sulfide (B99878) (SnSₓ) materials. rsc.org The rational design of such precursors is a key area of research. By carefully selecting the organic ligands (the butyl and dodecylthio groups), chemists can influence the decomposition pathway, temperature, and the phase of the resulting tin sulfide nanomaterial (e.g., SnS, SnS₂, Sn₂S₃). rsc.org For instance, the long dodecyl chains can enhance solubility in organic solvents, facilitating solution-based processing for thin-film deposition. cymitquimica.com Research has shown that thermal decomposition of related organotin dithiocarbamate (B8719985) complexes can yield metal sulfide nanoparticles while avoiding oxide impurities. nih.govrsc.org The ability to design precursors that decompose cleanly to form phase-pure tin chalcogenide nanoflakes is a significant goal for applications in solar cells and electronics. rsc.orgresearchgate.net

Integration of Computational and Experimental Approaches for Predictive Synthesis

Modern chemical research increasingly relies on the synergy between computational modeling and experimental synthesis. researchgate.net For complex molecules like organotin thiolates, computational methods, such as Density Functional Theory (DFT), can provide deep insights into molecular structure, bonding, and reaction mechanisms. nih.gov These theoretical studies can predict the stability and electronic properties of novel this compound derivatives before they are synthesized in the lab, saving significant time and resources.

Computational studies can elucidate the mechanisms of catalytic reactions involving organotin compounds or predict the decomposition pathways of single-source precursors. researchgate.netfrontiersin.org For example, an ab initio computational study on tin enolates revealed how coordination affects reaction pathways, a principle applicable to understanding the reactivity of this compound. researchgate.net By predicting properties like bond energies and spectroscopic signatures (e.g., ¹¹⁹Sn NMR chemical shifts), computational models can guide the rational design of new molecules with desired characteristics. orientjchem.org This integrated approach allows for a more targeted and efficient exploration of the vast chemical space of organotin thiolates.

Exploration of New Catalytic Pathways and Industrial Applications

While this compound and related compounds like Dibutylbis(dodecylthio)stannane are already utilized as catalysts, particularly for polyurethanes, and as PVC stabilizers, there is vast potential for new applications. nih.govfrontiersin.orgtib-chemicals.com Research is actively exploring the catalytic activity of organotin(IV) complexes in a wider range of organic transformations. preprints.orgrsc.org

The Lewis acidity of the tin(IV) center is a key feature driving its catalytic activity. rsc.org Studies have demonstrated the effectiveness of various organotin complexes in catalyzing reactions such as the glycerolysis of triacylglycerides and the synthesis of benzimidazoles. rsc.orgrsc.org Future research will likely focus on designing catalysts with enhanced activity and selectivity for specific chemical processes. preprints.org This involves modifying the ligands around the tin center to fine-tune its reactivity and compatibility with different reaction media. rsc.org For example, dibutyltin (B87310) mercaptide catalysts show higher hydrolytic stability compared to organotin carboxylates, offering advantages in certain polyurethane systems. tib-chemicals.com The exploration of these new catalytic pathways could lead to more efficient and environmentally friendly industrial processes.

Table 2: Selected Catalytic Applications of Organotin(IV) Compounds

| Organotin Catalyst Type | Reaction Catalyzed | Industrial/Research Area |

| Dibutyltin Mercaptides (e.g., TIB KAT® 319) | Urethane (B1682113) formation | Polyurethane coatings and elastomers. tib-chemicals.com |

| Diorganotin Dicarboxylates | Urethane formation | Organic synthesis. frontiersin.org |

| Various Sn(IV) Complexes | Glycerolysis of triacylglycerides | Production of mono- and diacylglycerols. rsc.org |

| Diorganotin Chlorides | Synthesis of benzimidazoles | Pharmaceutical and materials synthesis. rsc.org |

| General Organotins | PVC stabilization | Polymer industry. frontiersin.org |

Interdisciplinary Research at the Interface of Organometallic Chemistry and Materials Science

The future of compounds like this compound lies at the intersection of fundamental organometallic chemistry and applied materials science. princeton.edu Organometallic chemistry provides the tools to synthesize and understand the bonding and reactivity of molecules with tin-carbon and tin-sulfur bonds. wikipedia.orglupinepublishers.com Materials science then applies this fundamental knowledge to create advanced materials with novel electronic, optical, or mechanical properties. nih.govresearchgate.net

For example, understanding the chemistry of how organotin precursors interact with surfaces is crucial for developing new methods to modify electrodes in devices like organic light-emitting diodes (OLEDs). princeton.edu The use of organotin compounds as single-source precursors to generate well-defined metal sulfide nanomaterials is another prime example of this interdisciplinary approach. rsc.orgrsc.org The unique structures and properties of organotin complexes make them building blocks for coordination polymers and other advanced materials. mdpi.com Continued collaboration between chemists, physicists, and materials scientists will be essential to unlock the full potential of organotin thiolates in next-generation technologies.

Q & A

Q. How can researchers ensure the reproducibility of kinetic studies on this compound’s reactivity in solution?

- Methodological Answer : Document solvent purity (e.g., residual water via Karl Fischer titration), temperature control (±0.1°C), and inert atmosphere protocols (e.g., Schlenk line cycles). Use internal standards (e.g., ferrocene for electrochemical studies) to calibrate instruments. Share raw kinetic traces and fitting parameters in supplementary materials. Provide step-by-step protocols in electronic lab notebooks (ELNs) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.